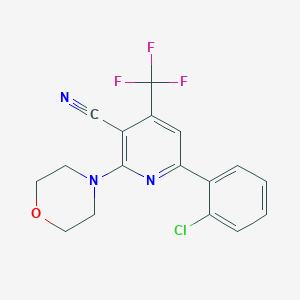
6-(2-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(2-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile” is an organic molecule that contains a chlorophenyl group, a morpholino group, and a trifluoromethyl group attached to a nicotinonitrile core .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the nicotinonitrile core. The exact structure would depend on the specific synthetic steps used .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing trifluoromethyl group and the electron-donating morpholino group. The chlorophenyl group could potentially undergo further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially influencing its solubility and stability .科学的研究の応用
Chlorophenols and Environmental Remediation
Chlorophenols, structurally related to the chlorophenyl group in the query compound, are widely studied for their environmental persistence and toxicity. Research focuses on the degradation of chlorophenols using enzymatic approaches, highlighting the role of enzymes like laccases and peroxidases in the presence of redox mediators. These methods show promise for the remediation of chlorophenol-contaminated wastewater, suggesting a potential application area for structurally related compounds in enhancing environmental cleanup efforts (Husain & Husain, 2007).
Morpholine Derivatives and Pharmacological Interest
Morpholine and its derivatives, reflecting the morpholino moiety of the query compound, are explored for their broad pharmacological profiles. The review by Asif and Imran (2019) discusses the significance of morpholine in designing compounds with diverse pharmacological activities. This suggests that incorporating a morpholino group, as in the query compound, could lead to substances with potential therapeutic benefits, expanding research into novel drug development Asif & Imran, 2019.
Fluorinated Compounds and Environmental Concerns
The trifluoromethyl group in the query compound is a common feature in many industrial and pharmaceutical chemicals. Wang et al. (2019) review the environmental presence, toxicity, and degradation of novel fluorinated alternatives to legacy per- and polyfluoroalkyl substances (PFASs). These compounds, including hexafluoropropylene oxide dimer (HFPO-DA) and others, exhibit significant environmental persistence and toxicity, raising concerns about their safety. Research into the environmental behavior of these compounds can inform safer chemical design and regulatory policies, suggesting an area where the trifluoromethyl group's impact could be studied Wang et al., 2019.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(2-chlorophenyl)-2-morpholin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O/c18-14-4-2-1-3-11(14)15-9-13(17(19,20)21)12(10-22)16(23-15)24-5-7-25-8-6-24/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSSWELDYMNWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3Cl)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2935399.png)
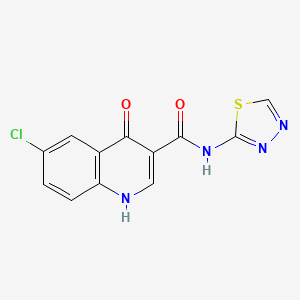
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2935401.png)
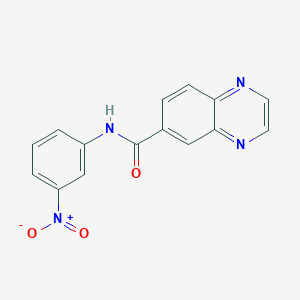
![Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate](/img/structure/B2935405.png)
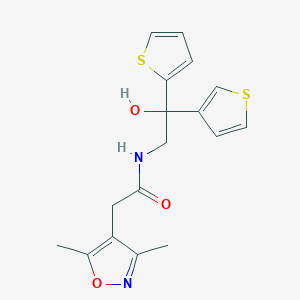
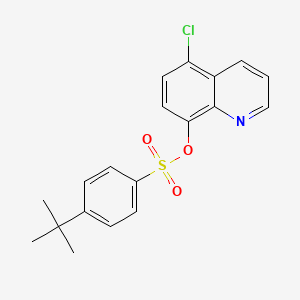
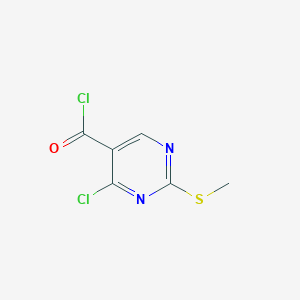

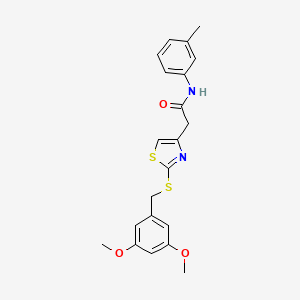
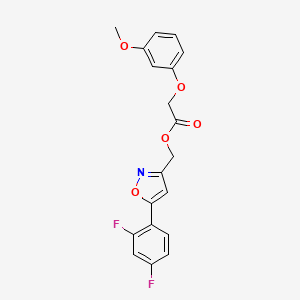
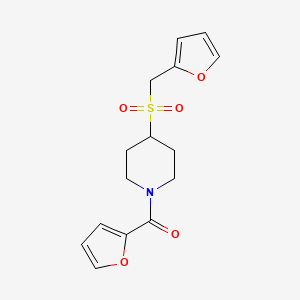
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2935420.png)
